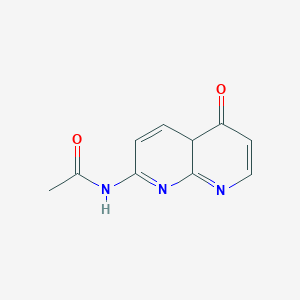
N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms.
Preparation Methods
The synthesis of N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in high yields . Another approach includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under an air atmosphere . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Complexation: The compound can form complexes with metal ions, which can alter its photochemical properties.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide can be compared with other similar compounds, such as:
Gemifloxacin: A fluoroquinolone antibiotic that also contains a 1,8-naphthyridine core and is used to treat bacterial infections.
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system and exhibit distinct chemical and biological properties.
Propanamide derivatives: Compounds like propanamide, 3-[[3-[[(7,8-dihydro-7-oxo-1,8-naphthyridin-2-yl)methyl]amino]-3-oxopropyl]amino]-N-(7-methyl-1,8-naphthyridin-2-yl)-, which have similar structural features but different functional groups and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups and its diverse range of applications in various fields.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(5-oxo-4aH-1,8-naphthyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)12-9-3-2-7-8(15)4-5-11-10(7)13-9/h2-5,7H,1H3,(H,11,12,13,14) |
InChI Key |
ZRHRPKPLQAWKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=NC=CC(=O)C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















